molecular formula C9H17NO2 B12844348 Methyl 2-amino-3,3-dimethylhex-5-enoate

Methyl 2-amino-3,3-dimethylhex-5-enoate

Cat. No.: B12844348
M. Wt: 171.24 g/mol
InChI Key: IQPRZDWMLCOTDJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3-dimethylhex-5-enoate is a branched-chain α-amino ester featuring a hex-5-enoate backbone with a methyl ester group at position 1, an amino group at position 2, and two methyl substituents at position 2. The compound’s structure combines a terminal alkene (C5–C6) with steric hindrance due to the 3,3-dimethyl motif, which may influence its reactivity and physical properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-amino-3,3-dimethylhex-5-enoate

InChI

InChI=1S/C9H17NO2/c1-5-6-9(2,3)7(10)8(11)12-4/h5,7H,1,6,10H2,2-4H3

InChI Key

IQPRZDWMLCOTDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,3-dimethylhex-5-enoate typically involves the esterification of 2-amino-3,3-dimethylhex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for efficient production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,3-dimethylhex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of Methyl 2-nitro-3,3-dimethylhex-5-enoate.

    Reduction: Formation of Methyl 2-amino-3,3-dimethylhex-5-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3,3-dimethylhex-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3-dimethylhex-5-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with cellular pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-amino-3,3-dimethylhex-5-enoate (hypothetical structure) with analogs from the evidence, focusing on molecular features, reactivity, and functional group interactions.

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) Reference
This compound* C₉H₁₇NO₂ 2-amino, 3,3-dimethyl, 5-ene Ester, amine, alkene ~187.24 N/A
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₆ClNO₂ 3,3-dimethyl, 2-(methylamino) Ester, tertiary amine, HCl salt 193.67
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate C₁₃H₁₁N₃O₂ Cyano, pyridinyl, ethenylamino Ester, cyano, aromatic N 241.25
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate C₁₉H₁₇N₂O₂ Aryl, imidazole, phenyl Ester, heterocyclic N 305.35

*Hypothetical structure inferred from nomenclature.

Key Comparisons

Steric and Electronic Effects: The 3,3-dimethyl groups in this compound likely reduce conformational flexibility and hinder nucleophilic attack at the ester carbonyl compared to less hindered analogs like Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate . The terminal alkene (C5–C6) may undergo electrophilic addition or oxidation, similar to ethyl 2,4-diaminothiophene derivatives in , which utilize alkenes for cyclization .

Synthetic Routes: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate () is synthesized via deprotection of Boc groups using HCl/dioxane, suggesting that this compound could be prepared via analogous amine-protection strategies .

Stability and Reactivity: The amino group in this compound may participate in Schiff base formation or tautomerization, akin to ethyl 2,4-diaminothiophene-5-yl-3-carboxylate in , which reacts with malononitrile to form heterocycles . Unlike Methyl 2-hydroxyacetate (), which is prone to hydrolysis due to its unhindered ester, the steric bulk in this compound may enhance stability under acidic or aqueous conditions .

This suggests that amino esters with bulky substituents might exhibit distinct metabolic pathways .

Research Findings and Limitations

  • Synthesis Gaps: No direct synthesis protocols for this compound are documented in the evidence. However, methodologies for analogous compounds (e.g., ’s HCl-mediated deprotection) provide plausible starting points.
  • Physicochemical Data: Experimental data (e.g., melting point, solubility) are absent for the target compound. These properties could be estimated via computational modeling or compared to Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate, which has a reported NMR spectrum (δ 1.02 ppm for tert-butyl protons) .

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